molecular formula C22H19F3N4O4 B12165612 methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate

methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate

Cat. No.: B12165612
M. Wt: 460.4 g/mol
InChI Key: ORCPLJLFNJLBJP-UHFFFAOYSA-N
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Description

Methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate is a complex organic compound featuring a trifluoromethoxy group, an imidazo[4,5-c]pyridine core, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate typically involves multiple steps, starting from commercially available precursors. The final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives .

Scientific Research Applications

Methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate is unique due to its combination of an imidazo[4,5-c]pyridine core and a trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C22H19F3N4O4

Molecular Weight

460.4 g/mol

IUPAC Name

methyl 2-[[4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H19F3N4O4/c1-32-20(30)13-6-2-4-8-15(13)28-21(31)29-11-10-16-18(27-12-26-16)19(29)14-7-3-5-9-17(14)33-22(23,24)25/h2-9,12,19H,10-11H2,1H3,(H,26,27)(H,28,31)

InChI Key

ORCPLJLFNJLBJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC=CC=C4OC(F)(F)F)N=CN3

Origin of Product

United States

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